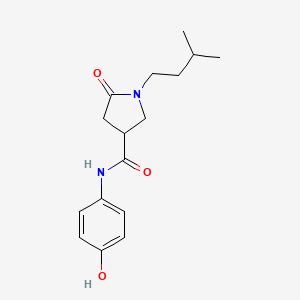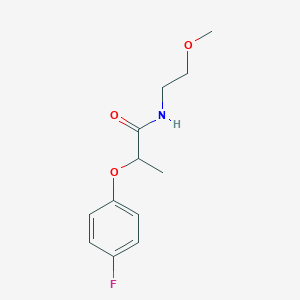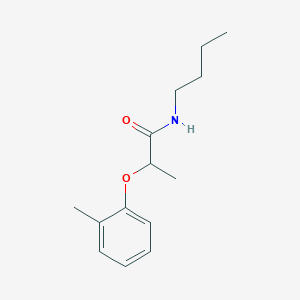![molecular formula C19H19N5O B4506218 N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B4506218.png)
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.15896025 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cellular Permeability Studies
Pyrrole-imidazole (Py-Im) polyamides, chemicals that bind specifically to DNA sequences, have been investigated for their cellular permeability. Liu and Kodadek (2009) found that the cellular permeability of polyamides is affected by their size and the linker used in their structure. This study suggests potential for N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide in targeting and binding to specific DNA sequences, which could be beneficial in gene regulation and therapy research (Liu & Kodadek, 2009).
Anticancer Research
Recent research has focused on the development of novel indole derivatives linked to the pyrazole moiety as antitumor agents. Hassan et al. (2021) synthesized and evaluated a series of such compounds, demonstrating significant antitumor activity against several human cancer types. This highlights the potential use of this compound in developing new anticancer drugs, offering a promising outlook for cancer treatment (Hassan et al., 2021).
Nematocidal Applications
The search for new agrochemicals has led to the synthesis of pyrazole carboxamide derivatives, which have shown potential as nematocides. Zhao et al. (2017) prepared a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, demonstrating that some exhibit good nematocidal activity against M. incognita, a common nematode pest. This suggests the applicability of this compound in developing new nematocidal agents for agricultural use (Zhao et al., 2017).
Synthesis and Chemical Properties
The study of synthetic pathways and chemical properties of related compounds provides insights into the versatility of this compound. Katritzky et al. (2003) explored the regiospecific C-acylation of pyrroles and indoles, demonstrating the utility of N-acylbenzotriazoles in the efficient synthesis of acylated derivatives. This research aids in understanding the chemical behavior and potential modifications of this compound, which could be useful in designing new chemical entities with desired properties (Katritzky et al., 2003).
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-23-19(24-10-4-5-11-24)16(13-22-23)18(25)20-9-8-14-12-21-17-7-3-2-6-15(14)17/h2-7,10-13,21H,8-9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCPRVKAWVYLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NCCC2=CNC3=CC=CC=C32)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-1-[3-(piperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B4506145.png)
![4-(4-ethoxyphenyl)-2-methyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,5-dione](/img/structure/B4506151.png)
![3-[(mesitylsulfonyl)amino]-2-methylbenzamide](/img/structure/B4506159.png)
![3,6-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B4506164.png)

![1-benzyl-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidin-4-amine](/img/structure/B4506175.png)
![2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4506181.png)
![8-methyl-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4506189.png)
![trans-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B4506204.png)

![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-methylpropanamide](/img/structure/B4506242.png)

![1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B4506250.png)
